molecular formula C4H9BO2 B8187654 2-Buten-2-ylboronic acid

2-Buten-2-ylboronic acid

Cat. No.: B8187654
M. Wt: 99.93 g/mol
InChI Key: CCXHEPSOPWJNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Buten-2-ylboronic acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Alkyl(1,3-Butadien-2-yl)Methanols : Diisopropyl 2,3-butadien-1-ylboronate, a derivative of 2-Buten-2-ylboronic acid, is used as a novel homoallenylborating reagent for the diastereoselective synthesis of alkyl(1,3-butadien-2-yl)methanols (Soundararajan, Li, & Brown, 1995).

  • Identification of Biologically Important Thiols : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, another derivative, is effective in identifying biologically important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Electroadsorption Studies : Electroadsorption of 3-buten-2-one and 2-butanone on platinum, related to this compound, has been studied for potential applications in catalysis and fuel cells (Zinola & Castro Luna, 1999).

  • Enantioselective Synthesis of 2-Butene-1,4-Diols : Enantioselective synthesis of 4-substituted (E)-2-buten-1,4-diols from aldehydes using chiral PhMe2Si-substituted allylboronate, a derivative, has been demonstrated (Roush & Grover, 1990).

  • Photolysis Studies : The 193 nm photolysis of 2-chloro-2-butene revealed the unimolecular dissociation pathways of the 2-buten-2-yl radical, important for understanding electronic structure calculations (McCunn, Krisch, Liu, Butler, & Shu, 2005).

  • Synthesis of Emissive Fluorophores : Pd(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids, related to this compound, enable the synthesis of emissive benzofuro[2,3-c]pyridines (Xiong et al., 2019).

Properties

IUPAC Name

but-2-en-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHEPSOPWJNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706143
Record name But-2-en-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125261-73-6
Record name But-2-en-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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